![molecular formula C7H12O B2817601 3-[(1S,2R)-2-Methylcyclopropyl]propanal CAS No. 2408935-77-1](/img/structure/B2817601.png)

3-[(1S,2R)-2-Methylcyclopropyl]propanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

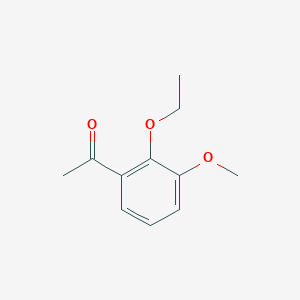

“3-[(1S,2R)-2-Methylcyclopropyl]propanal” is a chemical compound with the molecular formula C7H12O . It is a type of aldehyde, which is a class of compounds that are well-known in organic chemistry .

Molecular Structure Analysis

The molecule contains a total of 29 bond(s); 11 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s) and 1 aldehyde(s) (aliphatic) .Scientific Research Applications

Asymmetric Syntheses and Chemical Properties

The compound 3-[(1S,2R)-2-Methylcyclopropyl]propanal and its derivatives have been pivotal in asymmetric syntheses. For example, Mohapatra, Guguloth, and Yadav (2012) demonstrated the first efficient total syntheses of 3-[(1R,2R)- and 3-[(1S,2R)-2-(12-methyltridecyl)cyclopropyl]propanoic acid, showcasing the utility of these compounds in creating complex molecular architectures with specific stereochemical configurations (Mohapatra, Guguloth, & Yadav, 2012). Similarly, the development of versatile cis- and trans-dicarbon-substituted chiral cyclopropane units for the synthesis of conformationally restricted analogues of biologically active compounds highlights the significant role these molecules play in exploring bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Ethylene Inhibition in Agricultural Products

A significant application area for cyclopropyl derivatives, particularly 1-Methylcyclopropene (1-MCP), is in agriculture, where they are used to inhibit ethylene action, a crucial factor in the ripening and senescence of fruits and vegetables. Sisler, Serek, Dupille, and Goren (1999) found that 3-Methylcyclopropene (3-MCP), though less effective than 1-MCP, can bind to the ethylene receptor, blocking it and thereby inhibiting ethylene responses in various ethylene-responsive systems (Sisler, Serek, Dupille, & Goren, 1999). This illustrates the potential of such compounds to extend the shelf life and maintain the quality of agricultural products.

Impact on Fruit and Vegetable Preservation

Watkins (2006) elaborated on the effects of 1-MCP on fruits and vegetables, indicating its widespread adoption in the apple industry and potential benefits for other horticultural products. The review detailed how 1-MCP affects respiration, ethylene production, and other physiological aspects of fruits and vegetables, pointing towards its significant role in postharvest management to improve the maintenance of product quality (Watkins, 2006).

Ring Opening and Chemical Transformations

The study by Maier, Lautz, and Senger (2000) focused on the ring opening of 1-methylcyclopropene and cyclopropene, showcasing the formation of specific diyl species and providing insights into the chemical transformations and reactivity of cyclopropyl derivatives. This research adds to the understanding of cyclopropyl ring behavior under various conditions, offering valuable information for chemical synthesis and modification processes (Maier, Lautz, & Senger, 2000).

Properties

IUPAC Name |

3-[(1S,2R)-2-methylcyclopropyl]propanal |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARPTDMKXFVSTR-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]1CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2817522.png)

![Methyl 2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetate;hydrochloride](/img/structure/B2817526.png)

![methyl [(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2817529.png)

![2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2817531.png)

![N-ethyl-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(o-tolyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2817535.png)